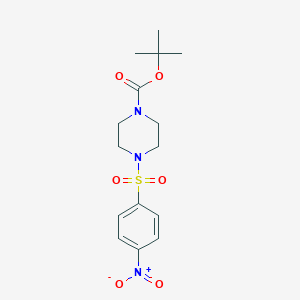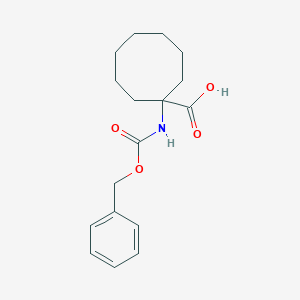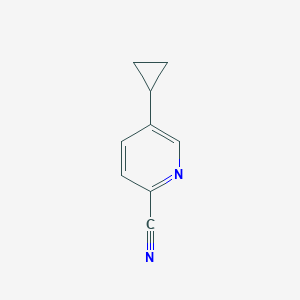
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate, also known as Boc-HPA, is a chemical compound that has been studied extensively for its potential applications in medicinal chemistry. It is a type of azetidine derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer.
Biochemical and Physiological Effects:
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been shown to have a wide range of biological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer effects, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate. One potential direction is to further explore its anti-inflammatory and analgesic properties and investigate its potential as a treatment for pain and inflammation. Another potential direction is to further explore its anti-cancer properties and investigate its potential as a treatment for cancer. Additionally, future research could focus on developing new synthesis methods for Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate that improve its solubility and make it easier to use in experiments.
Applications De Recherche Scientifique
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYSGWPVVVBDNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)

![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)


![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)




![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)